5-Fluoro-2-phenylbenzoic acid
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Overview
Description
5-Fluoro-2-phenylbenzoic acid is an organic compound with the molecular formula C13H9FO2 It is a derivative of benzoic acid, where a fluorine atom is substituted at the 5th position of the benzene ring, and a phenyl group is attached to the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-phenylbenzoic acid can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple a boronic acid derivative with a halogenated aromatic compound. For instance, 5-Fluoro-2-iodobenzoic acid can be coupled with phenylboronic acid under the presence of a palladium catalyst and a base such as potassium carbonate in an organic solvent like tetrahydrofuran.
Industrial Production Methods: Industrial production of this compound may involve similar coupling reactions but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the carboxylic acid group can be converted to other functional groups such as esters or amides.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The fluorine atom in the benzene ring can be substituted with other groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of esters, amides, or other oxidized derivatives.
Reduction: Formation of alcohols or other reduced compounds.
Substitution: Formation of substituted aromatic compounds with various functional groups.
Scientific Research Applications
5-Fluoro-2-phenylbenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-phenylbenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The fluorine atom can enhance the compound’s binding affinity to certain molecular targets, making it a valuable tool in drug design. The phenyl group can also contribute to the compound’s overall hydrophobicity, affecting its interaction with biological membranes and proteins.
Comparison with Similar Compounds
- 4-Fluoro-2-phenylbenzoic acid
- 2-Fluoro-4-phenylbenzoic acid
- 5-Chloro-2-phenylbenzoic acid
Comparison: 5-Fluoro-2-phenylbenzoic acid is unique due to the specific position of the fluorine atom and the phenyl group. This positioning can significantly influence its chemical reactivity and biological activity compared to other similar compounds. For instance, the fluorine atom at the 5th position can enhance the compound’s stability and resistance to metabolic degradation, making it more suitable for certain applications.
Properties
IUPAC Name |
5-fluoro-2-phenylbenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FO2/c14-10-6-7-11(12(8-10)13(15)16)9-4-2-1-3-5-9/h1-8H,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMKQVJNACDJQQK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=C(C=C2)F)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20588052 |
Source
|
Record name | 4-Fluoro[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20588052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
926219-69-4 |
Source
|
Record name | 4-Fluoro[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20588052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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